L-Lysine6-13C dihydrochloride

Description

The exact mass of the compound L-(6-~13~C)Lysine--hydrogen chloride (1/2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

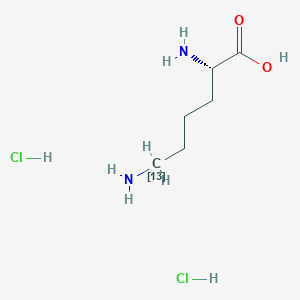

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-NHAQXJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745949 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217466-44-8 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217466-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is L-(6-13C)Lysine--hydrogen chloride (1/2) and its role in proteomics?

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-(6-13C)Lysine-Hydrogen Chloride (1/2)

L-(6-13C)Lysine-hydrogen chloride (1/2), systematically known as L-(6-¹³C)Lysine dihydrochloride, is a stable isotope-labeled form of the essential amino acid L-lysine. In this compound, the carbon atom at the sixth position of the lysine side chain is replaced with a heavy isotope of carbon, ¹³C. Supplied as a dihydrochloride salt, this modification imparts a specific mass shift to the molecule, making it a powerful tool in quantitative proteomics. Its primary application lies in the metabolic labeling of proteins in cell culture, a technique central to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).

The nomenclature "(1/2)" or "dihydrochloride" indicates that each molecule of L-(6-¹³C)Lysine is associated with two molecules of hydrogen chloride (HCl) to form a stable salt, enhancing its solubility and stability for use in cell culture media.

Physicochemical Properties

A clear understanding of the physicochemical properties of L-(6-¹³C)Lysine dihydrochloride is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅Cl₂N₂O₂ | [1] |

| Molecular Weight | Approximately 220.10 g/mol | [2] |

| CAS Number | 35761-15-0 | [1] |

| Isotopic Purity | Typically >99% | [3][4] |

| Chemical Purity | ≥98% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [5] |

The Role of L-(6-13C)Lysine in Quantitative Proteomics: The SILAC Method

L-(6-¹³C)Lysine is a cornerstone of the SILAC methodology, a robust and accurate approach for the quantitative analysis of proteins. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. This allows for the direct comparison of protein abundance between different cell populations.

The workflow of a typical SILAC experiment is a multi-step process that ensures accurate and reproducible results.

SILAC Experimental Workflow

The SILAC method can be broken down into three key phases: the adaptation phase, the experimental phase, and the analysis phase.

Quantitative Data in SILAC Experiments

The success of a SILAC experiment hinges on the efficient and consistent incorporation of the stable isotope-labeled amino acid. Several quantitative parameters are critical for the interpretation of SILAC data.

| Parameter | Typical Value/Range | Significance | Reference |

| Isotopic Purity of L-(6-¹³C)Lysine | >99% | Ensures a distinct and measurable mass shift between "light" and "heavy" peptides. | [3] |

| Incorporation Efficiency | >97% after at least 5 cell passages | High incorporation is crucial for accurate quantification, minimizing the contribution of unlabeled peptides in the "heavy" sample. | [3][6] |

| Mass Shift (¹³C₆-Lysine) | +6 Da | The mass difference between the heavy and light lysine-containing peptides, enabling their distinction in the mass spectrometer. | [7] |

Detailed Experimental Protocol: A SILAC-based Analysis of the EGF Signaling Pathway

The Epidermal Growth Factor (EGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. SILAC-based proteomics has been instrumental in elucidating the dynamic changes in protein phosphorylation and protein-protein interactions within this pathway upon EGF stimulation.

Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose a suitable cell line that is dependent on exogenous lysine for growth (e.g., A431, HeLa).

-

Media Preparation: Prepare two types of SILAC media (e.g., DMEM for SILAC) deficient in L-lysine and L-arginine.

-

"Light" Medium: Supplement with normal L-lysine and L-arginine.

-

"Heavy" Medium: Supplement with L-(6-¹³C)Lysine dihydrochloride and L-(¹³C₆, ¹⁵N₄)Arginine dihydrochloride.

-

-

Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[3][6]

-

Incorporation Check: After the adaptation phase, lyse a small number of cells from the "heavy" population, digest the proteins, and analyze by mass spectrometry to confirm >97% incorporation.

EGF Stimulation and Sample Preparation

-

Starvation: Prior to stimulation, starve both "light" and "heavy" cell populations in serum-free media for 12-24 hours to reduce basal signaling.

-

Stimulation: Treat the "heavy" labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period (e.g., 10 minutes). The "light" labeled cells serve as the unstimulated control.

-

Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

Protein Digestion and Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.

-

Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

Data Analysis

-

Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.

-

Quantification: The software will calculate the ratio of the signal intensities of the "heavy" to "light" peptide pairs. This ratio reflects the relative change in abundance of the protein or post-translational modification between the stimulated and unstimulated states.

-

Data Interpretation: Identify proteins and phosphorylation sites that show significant changes in abundance upon EGF stimulation.

Visualizing the EGF Signaling Pathway

SILAC-based proteomics allows for the detailed mapping of signaling cascades, such as the one initiated by EGF binding to its receptor (EGFR).

Conclusion

L-(6-¹³C)Lysine-hydrogen chloride (1/2) is an indispensable reagent for modern quantitative proteomics. Its application in the SILAC technique has provided profound insights into the dynamic nature of cellular processes, including signaling pathways crucial for drug discovery and development. The high accuracy and reproducibility of SILAC, enabled by the in vivo incorporation of stable isotopes, make it a superior method for quantifying changes in protein expression and post-translational modifications. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this powerful technology in their scientific endeavors.

References

- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Lysine·2HCl (6-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-632-0.25 [isotope.com]

- 5. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Core Principles of SILAC: An In-depth Technical Guide Using ¹³C-Labeled Lysine

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique enables the precise comparison of protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[3][4] This guide provides a detailed technical overview of the fundamental principles of SILAC, with a specific focus on the use of ¹³C-labeled lysine, a commonly utilized amino acid in this methodology.

The Fundamental Principle of SILAC

The core concept of SILAC is elegantly simple. Two populations of cells are cultured in media that are identical in composition, with the exception of specific essential amino acids. One cell population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C-lysine). The other population is cultured in "heavy" medium, where one or more of these amino acids are replaced with their stable, non-radioactive, heavy isotope-labeled counterparts (e.g., ¹³C₆-lysine).[3][5]

Over the course of several cell divisions (typically 5-6), the heavy amino acids are fully incorporated into the newly synthesized proteins of the "heavy" cell population.[3][4] This results in two distinct proteomes: a "light" proteome and a "heavy" proteome. Critically, the isotopic labeling does not alter the biochemical properties of the amino acids or the resulting proteins.[6]

Following the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.[3] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during downstream sample processing.[3][7]

The combined protein mixture is then digested, typically with the enzyme trypsin, which cleaves proteins C-terminal to lysine and arginine residues.[1][3] This enzymatic digestion generates a pool of peptides. Peptides from the "heavy" sample will have a higher mass than their "light" counterparts due to the incorporated ¹³C atoms in lysine. This mass difference is then precisely measured by mass spectrometry (MS).[8] The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein from which they originated in the two cell populations.[9]

The Role of ¹³C-Labeled Lysine

Lysine is a frequently used amino acid in SILAC for several reasons. Firstly, it is an essential amino acid for most mammalian cell lines, meaning the cells must obtain it from the culture medium, ensuring efficient incorporation of the labeled version.[5] Secondly, the use of trypsin for protein digestion results in peptides that, with the exception of the C-terminal peptide, will contain at least one lysine or arginine residue, making them amenable to quantification.[3][5]

The use of ¹³C as the isotopic label is advantageous as it provides a distinct and predictable mass shift. ¹³C₆-L-lysine, where all six carbon atoms are replaced with the ¹³C isotope, results in a 6 Dalton (Da) mass increase compared to the light ¹²C₆-L-lysine.[8] This clear mass difference is easily resolved by modern mass spectrometers.

Quantitative Data Summary

The precise mass shifts introduced by isotopic labeling are fundamental to SILAC data analysis. The following table summarizes the mass differences for commonly used isotopic versions of lysine.

| Isotopic Label | Chemical Formula | Mass Shift (Da) |

| Light L-Lysine | ¹²C₆H₁₄N₂O₂ | 0 |

| Medium L-Lysine | 4,4,5,5-D₄ L-lysine | 4 |

| Heavy L-Lysine | ¹³C₆ L-lysine | 6 |

| Heavy L-Lysine | ¹³C₆¹⁵N₂ L-lysine | 8 |

Experimental Protocols

The following provides a generalized yet detailed methodology for a typical SILAC experiment using ¹³C-labeled lysine.

Cell Culture and Metabolic Labeling

-

Cell Line Selection and Adaptation: Choose a cell line that is auxotrophic for lysine. Begin by culturing the cells in standard "light" SILAC medium, which is identical to normal culture medium but with dialyzed fetal bovine serum to remove endogenous amino acids.[10]

-

Labeling: Passage the cells in either "light" (containing ¹²C₆-lysine) or "heavy" (containing ¹³C₆-lysine) SILAC medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3][4] The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.[5]

-

Experimental Treatment: Once complete labeling is achieved, apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as the control ("light" cells).

Sample Preparation and Protein Digestion

-

Cell Lysis: Harvest both the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[3]

-

Protein Digestion: The combined protein mixture is then subjected to in-solution or in-gel digestion with trypsin. This will generate a complex mixture of peptides.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then ionized and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrometer acquires high-resolution mass spectra, allowing for the detection of the "light" and "heavy" peptide pairs.

-

Data Analysis: Specialized software is used to identify the peptides and quantify the intensity ratios of the heavy to light peptide pairs.[11] This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.

Visualizing the SILAC Workflow and Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key processes in a SILAC experiment.

Caption: A high-level overview of the SILAC experimental workflow.

Caption: The principle of mass spectrometric analysis in SILAC.

Caption: Hypothetical signaling pathway analysis using SILAC.

Applications in Drug Development and Research

SILAC is a versatile technique with broad applications in both fundamental biological research and applied drug development.[2]

-

Target Identification and Validation: By comparing the proteomes of cells treated with a drug to untreated cells, SILAC can help identify the protein targets of a compound and elucidate its mechanism of action.[12]

-

Biomarker Discovery: SILAC enables the quantitative comparison of protein expression between diseased and healthy tissues or cells, facilitating the discovery of potential disease biomarkers.[2]

-

Signaling Pathway Analysis: The dynamic changes in protein abundance and post-translational modifications within signaling pathways can be quantitatively monitored in response to various stimuli.[12][13]

-

Protein-Protein Interaction Studies: SILAC can be coupled with affinity purification techniques to identify bona fide protein interaction partners by distinguishing them from non-specific binders.[13]

-

Protein Turnover Studies: Pulse-SILAC (pSILAC) experiments can be designed to measure the rates of protein synthesis and degradation, providing insights into protein homeostasis.[4][14]

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chempep.com [chempep.com]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. waters.com [waters.com]

- 7. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How SILAC Technology Enhances the Accuracy of Protein Expression Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. prakse.lv [prakse.lv]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide to L-(6-13C)Lysine Dihydrochloride for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(6-13C)Lysine dihydrochloride is a stable isotope-labeled (SIL) amino acid that serves as a critical tool in modern quantitative proteomics. This non-radioactive, heavy-labeled variant of L-lysine is chemically identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into proteins during cell culture. Its primary and most impactful application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry (MS)-based technique for the accurate identification and quantification of relative changes in complex protein samples. This guide provides a comprehensive overview of the chemical structure, properties, and applications of L-(6-13C)Lysine dihydrochloride, with a focus on experimental protocols and data interpretation for researchers in drug discovery and development.

Chemical Structure and Properties

L-(6-13C)Lysine dihydrochloride is an isotopologue of L-Lysine dihydrochloride where the carbon atom at the 6-position of the lysine side chain is replaced with a carbon-13 (¹³C) isotope. This specific labeling results in a predictable mass shift that is readily detectable by mass spectrometry, forming the basis of its utility in quantitative proteomics.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for L-(6-¹³C)Lysine dihydrochloride, providing a valuable reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Chemical Formula | C₅¹³CH₁₄N₂O₂ · 2HCl | [1] |

| Molecular Weight | 220.10 g/mol | [1] |

| Exact Mass | 219.09 g/mol | [2] |

| CAS Number | 1217466-44-8 | [1] |

| Form | Solid | [1] |

| Melting Point | 200-206 °C (decomposes) | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [1] |

| Optical Activity | [α]20/D +17°, c = 2 in 6 M HCl | [1] |

| Solubility | Very freely soluble in water. Insoluble in ethanol, ethyl ether. | [3] |

| Mass Shift in MS | M+1 | [1] |

Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy that enables the relative quantification of thousands of proteins from different cell populations in a single mass spectrometry experiment. The workflow involves growing one population of cells in a "light" medium containing natural lysine and another in a "heavy" medium containing a stable isotope-labeled lysine, such as L-(6-¹³C)Lysine dihydrochloride.

Experimental Workflow for Quantitative Proteomics using SILAC

The following diagram illustrates the typical workflow for a SILAC experiment.

SILAC Experimental Workflow.

Detailed Experimental Protocol for a SILAC Experiment

This protocol provides a generalized procedure for a two-plex SILAC experiment using L-(6-¹³C)Lysine dihydrochloride.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Lysine dihydrochloride (light)

-

L-(6-¹³C)Lysine dihydrochloride (heavy)

-

L-Arginine hydrochloride (light)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Trypsin (mass spectrometry grade)

-

Reagents for LC-MS/MS analysis

Procedure:

-

Media Preparation:

-

Prepare "light" SILAC medium by supplementing the lysine- and arginine-deficient base medium with light L-lysine and L-arginine to their normal physiological concentrations.

-

Prepare "heavy" SILAC medium by supplementing the base medium with L-(6-¹³C)Lysine dihydrochloride and light L-arginine.

-

Add dFBS to a final concentration of 10% to both media. Sterile filter the complete media.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid. The incorporation efficiency can be checked by mass spectrometry of a small cell sample.

-

-

Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

Wash the mixed cell pellet with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Protein Digestion:

-

Denature the proteins in the cell lysate.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the stable isotope.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

Application in Signaling Pathway Analysis: The mTOR Pathway

SILAC-based quantitative proteomics is a powerful tool for elucidating the dynamics of cellular signaling pathways in response to various stimuli. For instance, it can be employed to study the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. A study by Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity[4].

The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key components that can be quantified using SILAC.

Simplified mTOR Signaling Pathway.

By using SILAC with L-(6-¹³C)Lysine, researchers can quantify changes in the abundance and phosphorylation status of proteins within the mTOR pathway upon treatment with a drug candidate. This provides valuable insights into the drug's mechanism of action and its effects on cellular metabolism and growth.

Conclusion

L-(6-¹³C)Lysine dihydrochloride is an indispensable tool for high-precision quantitative proteomics. Its application in SILAC enables researchers to dissect complex biological processes, including cellular signaling pathways, with high accuracy and reproducibility. This technical guide provides the foundational knowledge and a practical framework for incorporating this powerful reagent into research and drug development workflows, ultimately accelerating the discovery of novel therapeutics and the understanding of disease mechanisms.

References

- 1. L-Lysine-6-13C 13C 99atom , 98 CP, 98 L- 1217466-44-8 [sigmaaldrich.com]

- 2. L-Lysine-6-13C hydrochloride | C6H15ClN2O2 | CID 12205361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Manufacturing of Isotopically Labeled L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of isotopically labeled L-lysine. This document details prevalent chemical, enzymatic, and microbial fermentation techniques, offering insights into experimental protocols, quantitative data, and process workflows. The inclusion of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D) in L-lysine is crucial for a wide range of research applications, from metabolic flux analysis and protein quantification in proteomics to mechanistic studies of enzymes.

Introduction to Isotopically Labeled L-Lysine

Isotopically labeled L-lysine serves as a powerful tool in biological and biomedical research. By replacing naturally abundant isotopes with heavier, stable isotopes, researchers can trace the metabolic fate of L-lysine, quantify protein synthesis and turnover, and elucidate complex biological pathways without the need for radioactive tracers. The choice of isotope and labeling pattern depends on the specific application. For instance, uniformly ¹³C-labeled L-lysine is often used in metabolic studies, while L-lysine labeled at specific positions is valuable for NMR-based structural biology. L-Lysine labeled with both ¹³C and ¹⁵N provides a significant mass shift, which is advantageous for mass spectrometry-based proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.[1][2][3]

Synthesis and Manufacturing Methodologies

The production of isotopically labeled L-lysine can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and microbial fermentation. Each method offers distinct advantages regarding labeling specificity, scalability, and cost-effectiveness.

Chemical Synthesis

Chemical synthesis provides precise control over the position of isotopic labels, allowing for the creation of specifically labeled L-lysine molecules that may not be accessible through biological methods.

A notable method for the enantioselective synthesis of specifically ¹³C-labeled L-lysines utilizes commercially available, highly enriched starting materials.[4][5] For example, [2-¹³C]-L-lysine, [3,4-¹³C₂]-L-lysine, and [5,6-¹³C₂]-L-lysine can be prepared from precursors like [2-¹³C]-glycine, ethyl [1,2-¹³C₂]-bromoacetate, and [1,2-¹³C₂]-acetonitrile.[4][5] The chirality is introduced using a bis-lactim ether of cyclo-(D-Val-Gly). This method can also be adapted for the synthesis of ¹⁵N-labeled L-lysine.[4]

Quantitative Data for Chemical Synthesis of ¹³C-Labeled L-Lysine

| Labeled Product | Starting Materials | Isotopic Enrichment | Enantiomeric Purity (e.e.) |

| [2-¹³C]-L-lysine | [2-¹³C]-glycine | >99% ¹³C | >97% |

| [3,4-¹³C₂]-L-lysine | Ethyl [1,2-¹³C₂]-bromoacetate | >99% ¹³C | >97% |

| [5,6-¹³C₂]-L-lysine | [1,2-¹³C₂]-acetonitrile | >99% ¹³C | >97% |

Experimental Protocol: Enantioselective Chemical Synthesis of [5,6-¹³C₂]-L-lysine

This protocol is a summarized representation of the multi-step synthesis.

-

Synthesis of the Chiral Synthon: The synthesis begins with the preparation of the bis-lactim ether of cyclo-(D-Val-Gly), which serves as the chiral template.

-

Alkylation: The chiral synthon is alkylated with a ¹³C-labeled four-carbon synthon derived from [1,2-¹³C₂]-acetonitrile. This step introduces the labeled carbon atoms into the precursor molecule.

-

Hydrolysis and Deprotection: The alkylated intermediate is then subjected to acidic hydrolysis to open the lactim ether ring and deprotect the amino groups, yielding the ¹³C-labeled L-lysine.

-

Purification: The final product is purified using ion-exchange chromatography to remove unreacted starting materials, byproducts, and to isolate the L-lysine with high purity.

-

Analysis: The isotopic enrichment and enantiomeric purity are confirmed using mass spectrometry and NMR spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers high stereospecificity and milder reaction conditions compared to chemical synthesis. This method is particularly well-suited for producing ¹⁵N-labeled L-amino acids.

The core of this method involves the reductive amination of an α-keto acid precursor using an amino acid dehydrogenase. For the synthesis of ¹⁵N-labeled L-lysine, a suitable α-keto-ε-amino-caproic acid precursor would be required. The isotopic nitrogen is introduced from [¹⁵N]ammonium chloride.[6][7] A key aspect of this process is the regeneration of the NADH cofactor, which can be achieved by coupling the primary reaction with a secondary dehydrogenase reaction, for example, using glucose dehydrogenase and glucose as the substrate.[6][7]

Quantitative Data for Enzymatic Synthesis of ¹⁵N-Labeled Amino Acids

| Labeled Product | Key Enzymes | Isotopic Enrichment |

| L-[¹⁵N]Serine | Alanine Dehydrogenase, Glucose Dehydrogenase | 99.2 atom% ¹⁵N |

| L-[¹⁵N]Methionine | Leucine Dehydrogenase, Glucose Dehydrogenase | 97.6 atom% ¹⁵N |

| L-[¹⁵N]Glutamic Acid | Glutamate Dehydrogenase, Glucose Dehydrogenase | 99.0 atom% ¹⁵N |

Experimental Protocol: General Enzymatic Synthesis of ¹⁵N-Labeled L-Amino Acids

-

Reaction Setup: A typical reaction mixture contains the α-keto acid precursor, [¹⁵N]ammonium chloride (with ~99 atom % ¹⁵N), glucose, and NADH in a buffered solution (e.g., pH 8.0).[6]

-

Enzyme Addition: The reaction is initiated by the addition of the appropriate amino acid dehydrogenase (e.g., glutamate dehydrogenase) and the cofactor regenerating enzyme (e.g., glucose dehydrogenase).[6][7]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.[6]

-

Monitoring: The progress of the reaction can be monitored by measuring the consumption of NADH or the formation of the amino acid product.

-

Purification: The newly synthesized ¹⁵N-labeled L-amino acid is purified from the reaction mixture using ion-exchange chromatography.[6]

-

Analysis: The isotopic enrichment of the final product is determined by mass spectrometry.[6]

Microbial Fermentation

Microbial fermentation is the leading method for the industrial-scale production of L-lysine and can be adapted for the production of isotopically labeled L-lysine.[8][9][10] The workhorse for this process is typically a genetically engineered strain of Corynebacterium glutamicum.[11][12] These strains are optimized to overproduce L-lysine by redirecting metabolic pathways and overcoming feedback inhibition.[11]

To produce isotopically labeled L-lysine, the fermentation is carried out in a minimal medium where the primary carbon or nitrogen source is replaced with its isotopically labeled counterpart. For example, using [U-¹³C₆]glucose as the carbon source will result in uniformly ¹³C-labeled L-lysine.[13] Similarly, using [¹⁵N]ammonium salt as the nitrogen source will produce ¹⁵N-labeled L-lysine.

The biosynthesis of L-lysine in C. glutamicum starts from aspartate, which is derived from the central carbon metabolism. The pathway involves a series of enzymatic reactions, with key regulatory points that are often targeted for genetic engineering to enhance L-lysine production.

Quantitative Data for Microbial Fermentation of Labeled L-Lysine

| Isotopic Label | Labeled Substrate | Microorganism | Isotopic Purity | Product Titer |

| ¹³C | [U-¹³C₆]Glucose | Corynebacterium glutamicum | >99% | Can exceed 100 g/L in optimized processes |

| ¹⁵N | [¹⁵N]Ammonium Sulfate | Corynebacterium glutamicum | >98% | Can exceed 100 g/L in optimized processes |

Experimental Protocol: Microbial Fermentation for Isotopically Labeled L-Lysine

-

Strain Preparation: A high-yielding strain of Corynebacterium glutamicum is cultured in a seed medium.

-

Fermentation Medium: A defined fermentation medium is prepared containing an isotopically labeled carbon source (e.g., [U-¹³C₆]glucose) or nitrogen source (e.g., [¹⁵N]ammonium sulfate), along with other essential minerals and growth factors.[12][14]

-

Inoculation and Fermentation: A production fermenter containing the labeled medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature (e.g., 30-37°C), pH (around 7.0), and aeration.[11][12][14]

-

Downstream Processing:

-

Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.[11]

-

Purification: L-lysine is purified from the cell-free broth, primarily using ion-exchange chromatography.[8][11] The broth is typically acidified to a low pH to allow L-lysine to bind to a cation-exchange resin. After washing, the L-lysine is eluted with a basic solution.

-

Crystallization: The eluted L-lysine solution is concentrated, and L-lysine is crystallized, often as L-lysine hydrochloride.[11]

-

-

Analysis: The isotopic enrichment and chemical purity of the final product are determined by mass spectrometry, NMR, and HPLC.

Overall Manufacturing Workflow

The general workflow for the production of isotopically labeled L-lysine involves several key stages, from the selection of the synthesis method to the final quality control of the product.

Purification and Analysis

Regardless of the synthesis method, purification and rigorous analysis are critical to ensure the high quality of the final isotopically labeled L-lysine product.

Purification

Ion-exchange chromatography is the most common and effective method for purifying L-lysine from complex mixtures like reaction solutions or fermentation broths.[6][8][11] The basic nature of L-lysine allows it to bind to cation-exchange resins at a neutral or slightly acidic pH. Impurities can be washed away, and the purified L-lysine is then eluted with a basic solution, such as ammonium hydroxide.

Analysis

A combination of analytical techniques is employed to characterize the final product:

-

Mass Spectrometry (MS): MS is essential for determining the isotopic enrichment of the labeled L-lysine. By comparing the mass spectra of the labeled and unlabeled compounds, the degree of isotope incorporation can be accurately quantified.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position of the isotopic labels within the L-lysine molecule, especially for specifically labeled compounds. It also provides information about the chemical purity and structure of the product.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the L-lysine and to determine the enantiomeric purity (L-isomer vs. D-isomer) by using a chiral column.

Conclusion

The synthesis and manufacturing of isotopically labeled L-lysine are mature technologies that offer a range of options to meet diverse research needs. Chemical synthesis provides unparalleled control over label positioning, making it ideal for producing specifically labeled compounds. Enzymatic synthesis offers a highly stereospecific and clean route to labeled amino acids. For large-scale production of uniformly labeled L-lysine, microbial fermentation with genetically optimized strains of Corynebacterium glutamicum is the most efficient and cost-effective method. The selection of the appropriate method depends on the desired labeling pattern, the required quantity, and the cost considerations of the intended application. Rigorous purification and analysis are paramount in all methods to ensure the high quality and reliability of the final product for demanding research applications in proteomics, metabolomics, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective syntheses of isotopically labelledα-amino acids Preparation of specifically(13)C-labelled L-lysines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pakbs.org [pakbs.org]

- 10. researchgate.net [researchgate.net]

- 11. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]

- 12. iar.shirazu.ac.ir [iar.shirazu.ac.ir]

- 13. US9169502B2 - Method of producing L-lysine using a Corynebacterium glutamicum microorganism - Google Patents [patents.google.com]

- 14. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and synonyms for L-(6-13C)Lysine--hydrogen chloride (1/2).

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-(6-¹³C)Lysine dihydrochloride, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in quantitative proteomics.

Chemical Identifiers and Synonyms

L-(6-¹³C)Lysine dihydrochloride is commercially available and is identified by several CAS numbers and synonyms. The notation "--hydrogen chloride (1/2)" or "dihydrochloride" indicates that both of the amine groups in the lysine molecule are protonated, forming a salt with two chloride counter-ions.

| Identifier Type | Value | Citation |

| CAS Number | 1217466-44-8 | [1][2] |

| CAS Number | 35761-15-0 | [3] |

| Synonym | L-Lysine-6-¹³C dihydrochloride | [1] |

| Synonym | (S)-2,6-Diaminohexanoic acid dihydrochloride | [2] |

| Synonym | H-Lys-OH·2HCl | [2] |

| Synonym | L-Lysine6-¹³C (dihydrochloride) | [3] |

| Synonym | (2S)-2,6-diamino(6-¹³C)hexanoic acid dihydrochloride | [3] |

| Linear Formula | H₂N¹³CH₂(CH₂)₃CH(NH₂)CO₂H · 2HCl | [1] |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of L-(6-¹³C)Lysine dihydrochloride are often proprietary. However, the following sections describe the general principles and a common experimental workflow for its application in research.

The chemical synthesis of specifically labeled L-lysine, including at the C6 position, can be achieved through multi-step enantioselective methods. A general approach, as described in the literature, involves the following key stages:

-

Starting Materials: The synthesis typically begins with simple, commercially available, and highly enriched ¹³C-labeled precursors.

-

Chiral Introduction: A crucial step is the introduction of the chiral center to ensure the product is the L-isomer. This can be accomplished using methods such as the bis-lactim ether of cyclo-(D-Val-Gly).

-

Multi-step Synthesis: A series of chemical reactions are then performed to build the carbon chain of lysine and incorporate the ¹³C label at the desired position.

-

Purification: The final product is purified to achieve high chemical and enantiomeric purity. The purity is often verified using techniques like NMR and mass spectrometry.

This synthetic approach allows for the preparation of various site-specific isotopically labeled L-amino acids on a preparative scale with high isotopic enrichment and enantiomeric excess.

A primary application for L-(6-¹³C)Lysine dihydrochloride is in quantitative proteomics using the SILAC methodology. This technique allows for the comparison of protein abundance between different cell populations.

Objective: To quantitatively analyze differences in protein expression between two cell populations (e.g., control vs. treated).

Methodology:

-

Cell Culture Media Preparation: Two types of cell culture media are prepared. Both are deficient in natural lysine.

-

"Light" Medium: Supplemented with standard, unlabeled L-lysine.

-

"Heavy" Medium: Supplemented with L-(6-¹³C)Lysine.

-

-

Metabolic Labeling:

-

The control cell population is cultured in the "light" medium.

-

The experimental cell population is cultured in the "heavy" medium.

-

The cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the respective lysine isotopes into the cellular proteins.

-

-

Sample Collection and Lysis: Both cell populations are harvested and lysed to extract the proteins.

-

Protein Quantification and Mixing: The total protein concentration in each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then combined.

-

Proteolytic Digestion: The combined protein mixture is digested with a protease, typically trypsin. Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, generating a mixture of peptides.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides from the "heavy" sample will have a specific mass shift compared to their "light" counterparts due to the presence of the ¹³C isotope.

-

The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic labeling.

-

-

Data Analysis: The relative abundance of a protein in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Diagrams

The following diagrams illustrate the relationships between the chemical identifiers and a generalized workflow for the application of L-(6-¹³C)Lysine dihydrochloride.

References

The Evolution of Precision: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The quest for precise and reproducible quantification of proteins and other biomolecules has been a driving force in the advancement of biological mass spectrometry. Stable isotope labeling has emerged as a cornerstone of quantitative proteomics and metabolomics, providing a robust framework for comparative analysis. This in-depth technical guide explores the history, development, and core principles of key stable isotope labeling techniques, offering detailed experimental protocols and comparative data to inform experimental design and data interpretation.

A Historical Journey: From Tracers to Proteomics

The concept of using isotopes as tracers dates back to the early 20th century, with initial applications in metabolic research using radioisotopes. However, the hazards associated with radioactivity spurred the adoption of stable, non-radioactive isotopes. The development of mass spectrometry was intrinsically linked to the ability to differentiate these isotopes, with early instruments in the 1940s and 50s capable of measuring isotopic abundances.[1][2]

The advent of "soft" ionization techniques in the late 1980s, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), revolutionized biological mass spectrometry by enabling the analysis of large biomolecules like proteins.[3][4][5][6] This set the stage for the development of quantitative proteomics. The 1990s saw the emergence of the first stable isotope labeling strategies for proteins, laying the groundwork for the powerful techniques used today.

Core Stable Isotope Labeling Strategies: A Comparative Overview

Stable isotope labeling strategies can be broadly categorized into two main types: metabolic labeling and chemical labeling . Metabolic labeling incorporates isotopes in vivo as cells grow and synthesize new proteins, while chemical labeling attaches isotopic tags to proteins or peptides in vitro after they have been extracted.

| Feature | Metabolic Labeling (e.g., SILAC, ¹⁵N) | Chemical Labeling (e.g., ICAT, iTRAQ, TMT) |

| Labeling Stage | In vivo (during cell growth) | In vitro (post-extraction/digestion) |

| Sample Types | Proliferating cells, some model organisms | Virtually any sample type (tissues, fluids, etc.) |

| Precision | High (early sample mixing minimizes variability) | Good to High (variability can be introduced during sample prep) |

| Accuracy | High | Can be affected by labeling efficiency and reaction biases |

| Multiplexing | Typically 2-3 plex (standard SILAC) | Up to 18-plex or higher (TMTpro) |

| Cost | Can be high due to specialized media and amino acids | Reagent costs can be significant, especially for high-plex experiments |

Metabolic Labeling: Integrating Isotopes into the Proteome

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Developed by the laboratory of Matthias Mann in the early 2000s, SILAC has become a gold standard for quantitative proteomics in cell culture.[6][7][8] It involves growing cells in media where one or more essential amino acids are replaced with their heavy stable isotope-containing counterparts.

Workflow Overview:

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | >95-99% | Achieved after 5-6 cell doublings.[8][9][10] |

| Precision (CV) | <15% | High precision due to early sample mixing. |

| Accuracy | High | Minimal ratio distortion as quantification is at the MS1 level. |

| Multiplexing | 2- or 3-plex (standard) | Can be extended with different isotope combinations. |

-

Cell Culture:

-

Culture two populations of cells in parallel. One in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and the other in "heavy" medium where these are replaced by their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).

-

Grow cells for at least 5-6 doublings to ensure >95% incorporation of the heavy amino acids.[8]

-

Verify incorporation efficiency by a preliminary MS analysis of a small cell pellet.

-

-

Sample Preparation:

-

Harvest and lyse the "light" and "heavy" cell populations separately.

-

Determine the protein concentration of each lysate (e.g., using a Bradford assay).

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein mixture. For in-solution digestion:

-

Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

-

Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.

-

Digest with trypsin (e.g., at a 1:50 enzyme:protein ratio) overnight at 37°C.

-

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

MS1 Settings: High-resolution scan (e.g., 60,000-120,000 resolution) to accurately measure the intensity of the "light" and "heavy" peptide pairs.

-

MS2 Settings: Data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation and identification.

-

-

Data Analysis:

-

Use software such as MaxQuant to identify peptides and quantify the intensity ratios of the "light" vs. "heavy" peptide pairs in the MS1 spectra.

-

The ratio of the peak intensities directly corresponds to the relative abundance of the protein in the two samples.

-

Chemical Labeling: Tagging Proteins and Peptides

Chemical labeling offers greater flexibility than metabolic labeling as it can be applied to a wide range of sample types. These methods typically involve the covalent attachment of tags with different isotopic compositions to proteins or peptides.

Isotope-Coded Affinity Tags (ICAT)

Introduced in 1999, ICAT was one of the pioneering chemical labeling methods for quantitative proteomics.[11] The original ICAT reagents target cysteine residues and consist of three parts: a thiol-reactive group, a linker with either light (d0) or heavy (d8) isotopes, and a biotin affinity tag.

Workflow Overview:

| Parameter | Typical Value/Range | Notes |

| Labeling Specificity | Cysteine residues | Proteins without cysteines are not quantified. |

| Precision (CV) | 15-25% | Can be higher than SILAC due to later sample mixing. |

| Accuracy | Good | Quantification is at the MS1 level. |

| Multiplexing | 2-plex | Limited to pairwise comparisons. |

-

Protein Extraction and Labeling:

-

Extract proteins from two samples.

-

Reduce disulfide bonds in each sample with TCEP.

-

Label one sample with the "light" ICAT reagent and the other with the "heavy" reagent.

-

Quench the labeling reaction.

-

-

Sample Combination and Digestion:

-

Combine the "light" and "heavy" labeled protein samples.

-

Digest the combined sample with trypsin.

-

-

Affinity Purification:

-

Purify the cysteine-containing (ICAT-labeled) peptides using avidin affinity chromatography.

-

Elute the captured peptides.

-

For cleavable ICAT reagents, cleave the biotin tag.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified peptides by LC-MS/MS.

-

MS1 Settings: High-resolution scan to measure the intensities of the "light" and "heavy" peptide pairs.

-

MS2 Settings: DDA for peptide identification.

-

-

Data Analysis:

-

Identify the ICAT-labeled peptides.

-

Quantify the relative protein abundance by comparing the peak areas of the "light" and "heavy" peptide pairs in the MS1 spectra.

-

Isobaric Labeling: iTRAQ and TMT

Isobaric labeling reagents, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), have become widely popular due to their ability to multiplex multiple samples in a single experiment. These reagents label the N-terminus and lysine residues of peptides. All tags have the same total mass, so the differentially labeled peptides are indistinguishable in the MS1 scan. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their relative intensities are used for quantification.

Workflow Overview:

| Parameter | iTRAQ | TMT |

| Multiplexing | 4-plex, 8-plex | 2- to 18-plex (TMTpro)[12][13][14] |

| Precision (CV) | <15-20% | <15-20% |

| Accuracy | Affected by ratio compression[15][16][17][18][19][20][21] | Affected by ratio compression; can be mitigated with MS³ methods[22] |

| Instrumentation | MS/MS capable instrument | High-resolution MS for higher plexing; MS³ capable for improved accuracy |

-

Protein Digestion:

-

Individually digest protein samples (e.g., 100 µg per sample) to peptides as described in the SILAC protocol (reduction, alkylation, trypsin digestion).

-

Desalt the resulting peptide mixtures.

-

-

Peptide Labeling:

-

Resuspend each peptide sample in the labeling buffer (e.g., 100 mM TEAB, pH 8.5).

-

Add the appropriate iTRAQ or TMT reagent to each sample and incubate at room temperature for 1-2 hours.

-

Quench the reaction with hydroxylamine.

-

-

Sample Pooling and Fractionation:

-

Combine all labeled samples into a single tube.

-

For complex samples, it is recommended to perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and increase proteome coverage.

-

-

Mass Spectrometry Analysis:

-

Analyze each fraction by LC-MS/MS.

-

MS1 Settings: Standard full scan.

-

MS/MS (HCD) Settings: Select precursor ions for fragmentation using Higher-Energy Collisional Dissociation (HCD). The HCD energy should be optimized for reporter ion generation (e.g., NCE of 32-38%).[11][12][17]

-

MS³ (for TMT): For improved accuracy, an MS³ method can be used. This involves an initial MS/MS scan (e.g., CID) for peptide identification, followed by selection of several fragment ions for a further MS³ scan (HCD) to generate the reporter ions. This reduces interference from co-isolated peptides.[17][23]

-

-

Data Analysis:

-

Use software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities in the MS/MS or MS³ spectra.

-

The relative intensities of the reporter ions correspond to the relative abundance of the peptide in each of the multiplexed samples.

-

Applications in Signaling and Metabolism

Stable isotope labeling has been instrumental in elucidating complex biological processes.

EGFR Signaling Pathway

SILAC has been used to study the temporal dynamics of protein phosphorylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][18][24][25]

By comparing the proteomes of EGF-stimulated and unstimulated cells at different time points using SILAC, researchers can quantify changes in the phosphorylation status of key signaling proteins like EGFR, Grb2, and ERK, providing insights into the dynamics of pathway activation.[10][18][24][25]

Glycolysis Metabolic Flux

Stable isotope tracers, such as ¹³C-labeled glucose, are used to trace the flow of carbon atoms through metabolic pathways like glycolysis. By measuring the incorporation of ¹³C into downstream metabolites, the relative flux through different branches of the pathway can be determined.

Mass spectrometry is used to measure the mass isotopomer distribution of metabolites like pyruvate and lactate, revealing the extent to which they are derived from the labeled glucose. This provides a quantitative measure of glycolytic activity.[20][21][26][27][28]

Conclusion

The development of stable isotope labeling techniques has been a transformative force in mass spectrometry, enabling precise and robust quantification of the dynamic changes within the proteome and metabolome. From the foundational metabolic labeling approaches like SILAC to the high-throughput chemical tagging strategies of iTRAQ and TMT, researchers now have a powerful and versatile toolkit to investigate complex biological systems. The continued evolution of these methods, coupled with advancements in mass spectrometry instrumentation and data analysis, promises to further deepen our understanding of biology and accelerate the pace of drug discovery and development.

References

- 1. Proteomic analysis reveals novel molecules involved in insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. aminer.cn [aminer.cn]

- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. azolifesciences.com [azolifesciences.com]

- 7. biotech.cornell.edu [biotech.cornell.edu]

- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 9. apps.thermoscientific.com [apps.thermoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. fiveable.me [fiveable.me]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. MS3-IDQ: Utilizing MS3 spectra beyond quantification yields increased coverage of the phosphoproteome in isobaric tag experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 21. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 22. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]

- 23. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 27. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Unraveling the Mass Shift of L-(6-13C)Lysine: A Technical Guide for Mass Spectrometry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing L-(6-13C)Lysine in quantitative proteomics experiments. The incorporation of stable isotopes, such as in L-(6-13C)Lysine, into proteins provides a powerful tool for accurate mass spectrometry-based quantification, a technique widely known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide will delve into the core principles of this methodology, provide detailed experimental protocols, and present quantitative data and workflows in a clear and accessible format.

Core Principle: The Mass Shift of Isotopically Labeled Amino Acids

Stable isotope labeling fundamentally relies on the introduction of heavier, non-radioactive isotopes into molecules.[1] In the context of proteomics, this is often achieved by replacing natural "light" amino acids with their "heavy" isotopically labeled counterparts during cell culture. L-(6-13C)Lysine is a prime example, where all six carbon atoms in the lysine molecule are the heavier isotope, carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C).

This substitution results in a predictable increase in the mass of any peptide containing this labeled lysine. Specifically, the incorporation of one L-(6-13C)Lysine residue introduces a mass shift of 6 Daltons (Da) compared to its light counterpart.[2][3] This distinct mass difference allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) when their lysates are mixed and analyzed in a single mass spectrometry run. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the protein in the two samples.[4]

The use of trypsin, a common protease in proteomics that cleaves proteins at the C-terminal side of lysine and arginine residues, ensures that the vast majority of resulting peptides (except for the C-terminal peptide) will contain at least one of these amino acids, making them quantifiable by this method.[5]

Quantitative Data on Isotopic Mass Shifts

For a comprehensive understanding, the following table summarizes the theoretical mass shifts for commonly used isotopically labeled lysine and arginine in SILAC experiments. This allows for multiplexing, where more than two conditions can be compared in a single experiment.[6]

| Labeled Amino Acid | Isotopic Composition | Abbreviation | Mass Shift (Da) |

| L-Lysine | Natural Abundance | Lys0 | 0 |

| L-Lysine | Deuterium (4 atoms) | Lys4 | +4 |

| L-Lysine | Carbon-13 (6 atoms) | Lys6 | +6 |

| L-Lysine | Carbon-13 (6 atoms), Nitrogen-15 (2 atoms) | Lys8 | +8 |

| L-Arginine | Natural Abundance | Arg0 | 0 |

| L-Arginine | Carbon-13 (6 atoms) | Arg6 | +6 |

| L-Arginine | Carbon-13 (6 atoms), Nitrogen-15 (4 atoms) | Arg10 | +10 |

Experimental Protocol: A Step-by-Step Guide to SILAC

The following protocol outlines a typical workflow for a quantitative proteomics experiment using L-(6-13C)Lysine.

Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose a cell line that is auxotrophic for lysine and arginine or one where the endogenous synthesis of these amino acids is sufficiently suppressed by their presence in the culture medium.

-

Media Preparation: Two types of media are required:

-

"Light" Medium: Standard cell culture medium containing natural ("light") L-Lysine and L-Arginine.

-

"Heavy" Medium: Identical medium, but with the light L-Lysine and L-Arginine replaced by their heavy isotopic counterparts, such as L-(6-13C)Lysine (Lys6) and L-(13C6)Arginine (Arg6).

-

-

Adaptation Phase: Culture the cells for at least five to six cell divisions in their respective "light" and "heavy" media to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[5]

-

Experimental Phase: Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as the control.

Sample Preparation

-

Cell Lysis: Harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates. This early mixing step is crucial as it minimizes experimental variability from subsequent processing steps.[7]

-

Protein Digestion:

-

In-gel Digestion: Separate the mixed protein sample by SDS-PAGE. Excise the gel bands of interest or the entire lane. Reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide). Digest the proteins within the gel pieces with trypsin overnight.[8]

-

In-solution Digestion: Alternatively, proteins can be digested directly in solution. This is often followed by a peptide cleanup step.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in the mass spectrometer. High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended for their high mass accuracy and resolving power.[8]

-

Data Analysis:

-

Peptide Identification: Identify the peptides from the MS/MS spectra using a database search algorithm (e.g., Mascot, MaxQuant).

-

Quantification: Quantify the relative abundance of the "light" and "heavy" peptide pairs based on the area under the curve of their respective peaks in the MS1 spectrum.

-

Protein Ratio Calculation: The overall protein ratio is determined by averaging the ratios of all unique peptides identified for that protein.

-

Visualizing Workflows and Signaling Pathways

SILAC Experimental Workflow

The following diagram illustrates the key steps in a typical SILAC experiment, from cell labeling to data analysis.

Caption: A generalized workflow of a SILAC experiment.

EGFR Signaling Pathway Analysis using SILAC

SILAC-based proteomics is a powerful tool for dissecting dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, has been extensively studied using this technique. The diagram below illustrates a simplified representation of the EGFR signaling cascade, highlighting key components that can be quantified using SILAC to understand the effects of stimuli or inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway.

By employing SILAC, researchers can accurately quantify changes in the phosphorylation status and abundance of key proteins in this pathway, such as EGFR, Grb2, and ERK, in response to EGF stimulation or treatment with EGFR inhibitors. This provides valuable insights into the dynamic regulation of the signaling network and can aid in the development of targeted therapies.

References

- 1. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. L -Lysine-13C6 13C 99atom , 95 CP 1228077-86-8 [sigmaaldrich.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to L-(6-13C)Lysine Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of L-(6-¹³C)Lysine, a stable isotope-labeled amino acid, in the realm of metabolic research. Its primary utility lies in its role as a tracer in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in Metabolic Flux Analysis (MFA) to elucidate the dynamics of metabolic pathways. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Core Application: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted method for the accurate quantification of protein abundance between different cell populations. The principle of SILAC is based on the metabolic incorporation of "heavy" amino acids, such as L-(6-¹³C)Lysine, into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid. This results in a mass shift in the proteins of the labeled cells, which can be precisely measured by mass spectrometry.

Key Advantages of SILAC:

-

High Accuracy: Samples are combined at an early stage, minimizing experimental variability.[1][2]

-

In Vivo Labeling: The labeling occurs within living cells, providing a more accurate representation of the proteome.[3]

-

Reproducibility: The method is known for its high reproducibility and straightforward protocol.[3]

Experimental Workflow

The SILAC workflow is broadly divided into two main phases: the adaptation phase and the experimental phase.[2][4]

References

Methodological & Application

Application Notes and Protocols for SILAC Using L-(6-13C)Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based technique for quantitative proteomics.[1][2] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the protein profiles of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables accurate relative quantification of protein abundance and post-translational modifications between different experimental conditions.

This document provides a detailed, step-by-step protocol for conducting a two-plex SILAC experiment using L-(6-13C)Lysine (Lys6), a commonly used "heavy" amino acid. L-(6-13C)Lysine contains six carbon-13 isotopes, resulting in a 6 Dalton mass shift in labeled peptides compared to their unlabeled counterparts, which is readily detectable by mass spectrometry. This protocol is designed for researchers in cell biology, biochemistry, and drug development who are looking to apply quantitative proteomics to their studies.

Experimental Protocols

This protocol outlines the key stages of a SILAC experiment, from cell culture and labeling to mass spectrometry and data analysis.

Phase 1: Adaptation and Labeling

The initial and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing cells for a sufficient number of cell divisions in a specialized medium.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-lysine (light)

-

L-(6-13C)Lysine (heavy)

-

L-arginine (light)

-

Cell line of interest

-

Standard cell culture reagents and equipment

Procedure:

-

Prepare SILAC Media:

-

Light Medium: Reconstitute the lysine- and arginine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-lysine and L-arginine to their normal physiological concentrations. Add 10% dFBS.

-

Heavy Medium: Reconstitute the lysine- and arginine-deficient medium. Supplement with "heavy" L-(6-13C)Lysine and "light" L-arginine to their normal physiological concentrations. Add 10% dFBS.

-

-

Cell Culture and Adaptation:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).

-

Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >95%.[2] The exact number of passages will depend on the cell line's doubling time.

-

-

Verify Labeling Efficiency (Optional but Recommended):

-

After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

-

Confirm that the vast majority (>95%) of lysine-containing peptides show the expected +6 Da mass shift.

-

Phase 2: Experimental Treatment

Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions.

Procedure:

-

Apply Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation). The "light" labeled cells will serve as the control and should be treated with a vehicle control.

-

Harvest Cells: After the desired treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold PBS to remove any residual media.

Phase 3: Sample Preparation for Mass Spectrometry

This phase involves extracting proteins, combining the labeled samples, and digesting them into peptides suitable for MS analysis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin or Lys-C, sequencing grade

-

C18 desalting columns

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the "light" and "heavy" cell pellets separately in lysis buffer.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mixing is crucial for accurate relative quantification as it ensures that any subsequent sample handling steps affect both proteomes equally.

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark. This step prevents the reformation of disulfide bonds.

-

-

Protein Digestion:

-

In-solution digestion: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin or Lys-C and incubate overnight at 37°C.

-

In-gel digestion: Alternatively, run the combined protein lysate on an SDS-PAGE gel. Excise the entire lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using C18 desalting columns.

-